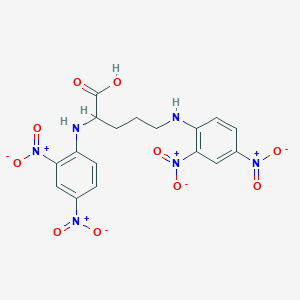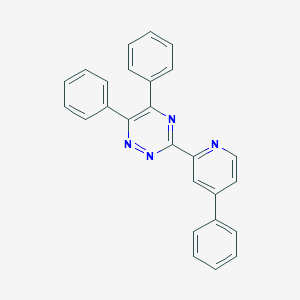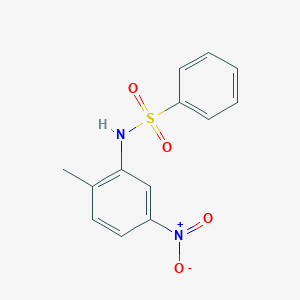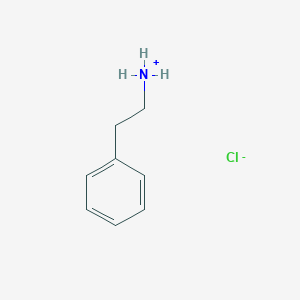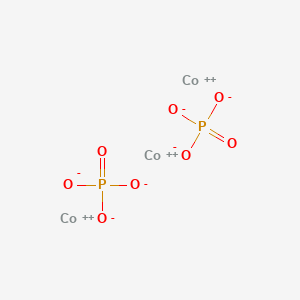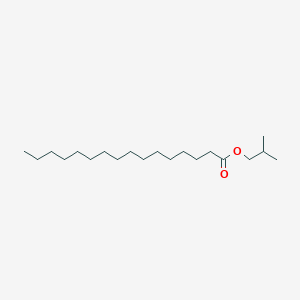
イソブチルパルミテート
概要
説明
Isobutyl palmitate, also known as 2-methylpropyl hexadecanoate, is an ester formed by the reaction of isobutanol and palmitic acid. It is a colorless to pale yellow liquid that is insoluble in water but soluble in organic solvents. This compound is widely used in the cosmetics industry as an emollient and lubricant due to its excellent moisturizing properties and compatibility with the skin .
科学的研究の応用
Isobutyl palmitate has several applications in scientific research:
Chemistry: Used as a substrate in enzymatic studies to understand the activity of lipases and other esterases.
Biology: Employed in studies of membrane fluidity and permeability due to its lipophilic nature.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility and ability to enhance the solubility of hydrophobic drugs.
Industry: Widely used in the cosmetics industry as an emollient and lubricant.
作用機序
Target of Action
Isobutyl palmitate is a biochemical reagent that can be used as a biological material or organic compound for life science related research .
Mode of Action
It is suggested that its use as a biochemical reagent might involve its interaction with specific enzymes or cellular components. More dedicated studies are needed for clarification.
Biochemical Pathways
Palmitate, a related compound, has been shown to induce endoplasmic reticulum (er) stress and autophagy . It’s possible that isobutyl palmitate may have similar effects, but this requires further investigation.
Result of Action
Related compounds such as palmitate have been shown to induce er stress and autophagy , suggesting that isobutyl palmitate may have similar effects.
Action Environment
It’s known that the compound is stable at room temperature and is typically stored in a sealed container in a dry environment .
生化学分析
Cellular Effects
Related compounds such as palmitate have been shown to induce a pro-inflammatory response in human pancreatic islets . Palmitate also modifies genes regulating endoplasmic reticulum (ER) function, ER-to-Golgi transport, and ER stress pathways
Molecular Mechanism
It is known that the compound has a molecular formula of C20H40O2
準備方法
Synthetic Routes and Reaction Conditions: Isobutyl palmitate is typically synthesized through an esterification reaction between palmitic acid and isobutanol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions, and the water produced during the reaction is continuously removed to drive the reaction to completion .
Industrial Production Methods: In industrial settings, the production of isobutyl palmitate involves a continuous esterification process. Palmitic acid and isobutanol are fed into a reactor along with the acid catalyst. The reaction mixture is heated, and the water formed is removed using a distillation column. The crude product is then purified through distillation to obtain high-purity isobutyl palmitate .
Types of Reactions:
Esterification: The primary reaction for the synthesis of isobutyl palmitate is the esterification of palmitic acid with isobutanol.
Hydrolysis: Isobutyl palmitate can undergo hydrolysis in the presence of water and an acid or base catalyst to yield palmitic acid and isobutanol.
Transesterification: This reaction involves the exchange of the ester group with another alcohol, which can be catalyzed by enzymes or chemical catalysts.
Common Reagents and Conditions:
Catalysts: Sulfuric acid, p-toluenesulfonic acid, lipases.
Conditions: Reflux for esterification, mild conditions for enzymatic transesterification.
Major Products:
Hydrolysis: Palmitic acid and isobutanol.
Transesterification: New esters depending on the alcohol used.
類似化合物との比較
Isopropyl palmitate: Another ester of palmitic acid, commonly used in cosmetics for its emollient properties.
Ethyl palmitate: Used in similar applications but has different physical properties due to the shorter alkyl chain.
Butyl stearate: An ester of stearic acid, used as a lubricant and plasticizer.
Uniqueness: Isobutyl palmitate is unique due to its specific combination of the isobutyl group and palmitic acid, which provides a balance of hydrophobicity and compatibility with biological membranes. This makes it particularly effective as an emollient and lubricant in cosmetic formulations .
特性
IUPAC Name |
2-methylpropyl hexadecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H40O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(21)22-18-19(2)3/h19H,4-18H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJIBJRXMHVZPLV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H40O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4059386 | |
| Record name | Hexadecanoic acid, 2-methylpropyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4059386 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
110-34-9 | |
| Record name | Isobutyl palmitate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=110-34-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isobutyl palmitate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000110349 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hexadecanoic acid, 2-methylpropyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Hexadecanoic acid, 2-methylpropyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4059386 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Isobutyl palmitate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.418 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ISOBUTYL PALMITATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M88W0H94JB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the impact of isobutyl palmitate on the cold flow properties of biodiesel?
A1: Isobutyl palmitate has been investigated as a potential additive to improve the cold flow properties of biodiesel, specifically palm oil methyl esters []. The study found that while isobutyl palmitate is miscible with palm oil methyl esters, it does not significantly improve the pour point compared to other synthesized palmitic acid-based esters, such as 2,2-dimethylpropane-1,3-diyl dipalmitate [].
Q2: What are the applications of isobutyl palmitate in sunscreen formulations?
A2: Isobutyl palmitate is utilized as an emollient in sunscreen formulations to enhance texture and spreadability []. Its inclusion contributes to the desirable sensory experience of the sunscreen cream.
Q3: Has the catalytic esterification of isobutyl palmitate been studied?
A3: While the provided abstracts don't offer specific details on the catalytic esterification of isobutyl palmitate, one abstract mentions research on the "catalytic esterification, kinetics, and cold flow properties of isobutyl palmitate" []. This suggests that investigations into efficient synthesis methods, potentially involving catalysts, have been conducted.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


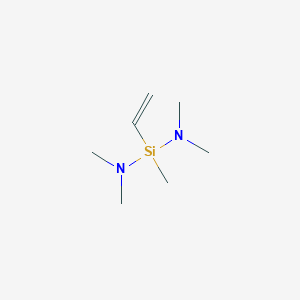

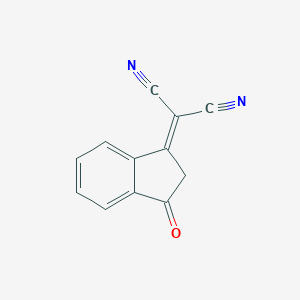
![Dodecanamide, N-[2-(sulfooxy)ethyl]-, monosodium salt](/img/structure/B85605.png)
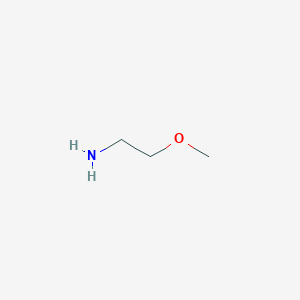
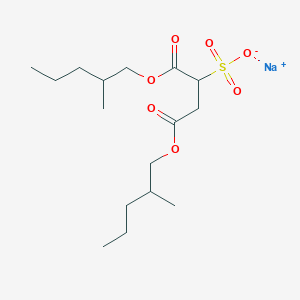
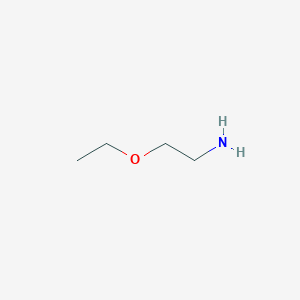
![5-Aminobenzo[d]oxazol-2(3H)-one](/img/structure/B85611.png)

